3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide
Description
3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including methoxy, oxo, and chromenyl groups
Properties
Molecular Formula |
C29H25NO6 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C29H25NO6/c1-16(2)17-9-10-25-22(13-17)23(15-26(31)35-25)28-27(21-7-5-6-8-24(21)36-28)30-29(32)18-11-19(33-3)14-20(12-18)34-4/h5-16H,1-4H3,(H,30,32) |
InChI Key |
WCDFZOKUCLHYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored to large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and oxo groups are primary sites for oxidation. Key findings include:
-
Mechanistic Insight : Methoxy groups oxidize to hydroxyl groups under strong acidic conditions, forming catechol derivatives. The chromenyl oxo group undergoes further oxidation to carboxylic acids via intermediate geminal diols .
Reduction Reactions
Reduction primarily targets the oxo group and aromatic systems:
| Reaction Target | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Chromenyl oxo group | NaBH₄ in ethanol | Secondary alcohol | |
| Benzofuran ring | H₂/Pd-C (10 atm) | Partially saturated benzofuran |
-
Kinetic Data : Reduction of the oxo group with NaBH₄ proceeds with >80% yield at 25°C, while catalytic hydrogenation requires elevated pressures (10 atm H₂) for partial ring saturation .
Substitution Reactions
Nucleophilic substitution occurs at electron-deficient positions:
| Reaction Site | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Benzamide carbonyl | NH₂OH/HCl | Hydroxamic acid | |
| Methoxy groups | BBr₃ in CH₂Cl₂ | Hydroxybenzamide derivatives |
-
Case Study : Treatment with BBr₃ selectively demethylates methoxy groups at 25°C, yielding 3,5-dihydroxy derivatives without affecting the chromenyl oxo group .
Hydrolysis Reactions
The benzamide bond undergoes hydrolysis under specific conditions:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux | 3,5-dimethoxybenzoic acid + amine derivative | 92% | |
| NaOH (10%), 80°C | Sodium salt of benzoic acid + free amine | 85% |
-
pH-Dependent Stability : The compound remains stable in neutral aqueous solutions but hydrolyzes rapidly under strongly acidic or basic conditions .
Photochemical Reactivity
The chromenyl moiety exhibits UV-induced reactions:
| Conditions | Products | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| UV-A (365 nm), aerobic | Chromenyl peroxide adducts | 0.15 | |
| UV-B (310 nm), inert atmosphere | [2π+2π] cyclodimers | 0.08 |
Comparative Reactivity Table
A comparison with structurally related compounds highlights key differences:
Stability Under Synthetic Conditions
Critical parameters for handling:
| Condition | Stability Outcome | Degradation Pathway |
|---|---|---|
| >100°C (neat) | Decomposition (t₁/₂ = 15 min) | Retro-Diels-Alder of chromenyl ring |
| Light exposure (48 hrs) | 30% degradation | Photooxidation of benzofuran |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly:
-
Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines with IC50 values below 20 µM, suggesting significant potential as an anticancer agent .
Study Reference Cell Line Tested IC50 (µM) Study A MCF7 < 20 Study B HeLa < 15 - Anti-inflammatory Properties : It has shown promise in reducing cytokine production, indicating potential use in treating inflammatory diseases .
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its antioxidant properties .
Material Science
In addition to medicinal applications, this compound is being explored for use in developing new materials due to its unique structural features that may impart desirable physical properties.
Case Studies
Several studies highlight the efficacy of this compound in various applications:
-
Case Study on Anticancer Activity :
- Researchers evaluated the cytotoxic effects on multiple cancer cell lines and reported significant inhibition of cell growth.
- The study concluded that further investigation into its mechanisms could lead to new cancer therapies.
-
Case Study on Anti-inflammatory Effects :
- In a controlled study, the compound was administered to models of inflammation, resulting in a marked decrease in inflammatory markers.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3,5-Dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Two methoxy groups at the 3 and 5 positions on the benzamide core.
- A chromenyl moiety linked to a benzofuran structure.
This unique arrangement contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, which may contribute to its antioxidant properties.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Cell Cycle Modulation : Research indicates that the compound may interfere with cell cycle progression, leading to apoptosis in certain cancer cell lines.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of the compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that treatment with the compound resulted in significant cell death, with an IC50 value below 20 µM for both cell lines. Mechanistic studies revealed that this was associated with increased apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antioxidant Properties
In a separate investigation focusing on oxidative stress, the compound exhibited potent antioxidant activity. It was shown to significantly reduce levels of reactive oxygen species (ROS) in human fibroblast cells exposed to oxidative stress. This suggests potential therapeutic applications in conditions characterized by oxidative damage.
Case Study 3: Anti-inflammatory Effects
Research has demonstrated that the compound can modulate inflammatory responses. In vitro assays revealed that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the methoxy groups and the chromenyl moiety significantly influence biological activity. For instance:
- The presence of both methoxy groups is crucial for enhancing cytotoxicity.
- Alterations in the benzofuran structure can lead to decreased enzyme inhibition and reduced anticancer activity.
Q & A
Q. What are the recommended methods for synthesizing 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide, and how can purity be optimized?
Answer:
- Synthesis Protocol :
- Use a multi-step coupling reaction, starting with functionalization of the benzofuran and chromen-4-yl moieties. Reference general triazine-based coupling strategies (e.g., as in ).
- Employ O-benzyl hydroxylamine intermediates for amide bond formation, similar to methods described for related benzamide derivatives .
- Purification :
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol.
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR and HRMS.
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
Answer:
-
Key Parameters :
Parameter Method Reference Standard Solubility Shake-flask method (pH 1–13) OECD 105 guidelines LogP (Partition) HPLC-derived retention time OECD 117 guidelines Thermal Stability TGA/DSC analysis (10°C/min) ASTM E2550 - Include UV-Vis spectroscopy (200–400 nm) to assess chromophore behavior, as seen in coumarin derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Answer:
- Methodological Approach :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives.
- Meta-Analysis : Compare experimental conditions (e.g., pH, solvent DMSO concentration) from conflicting studies. Adjust protocols to standardize variables.
- Computational Modeling : Perform molecular docking to assess binding affinity variations under different assay environments (e.g., pH-dependent protonation states).
Q. What strategies are recommended for studying the environmental fate and ecotoxicological impact of this compound?
Answer:
- Experimental Design :
- Phase 1 (Lab) :
- Assess abiotic degradation (hydrolysis, photolysis) under controlled conditions (pH 7–9, UV light exposure) .
- Measure bioaccumulation potential using octanol-water partitioning (LogKow) and Quantitative Structure-Activity Relationships (QSAR).
- Phase 2 (Field) :
- Conduct microcosm studies to evaluate soil adsorption/desorption kinetics (OECD 106).
Q. How can theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?
Answer:
- Conceptual Framework :
- Methodology :
- Combine molecular dynamics simulations (e.g., GROMACS) with surface plasmon resonance (SPR) to validate binding kinetics.
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing dose-response relationships in preclinical studies?
Answer:
- Experimental Design :
- Data Validation :
- Perform ANOVA with post-hoc Tukey tests to compare treatment groups. Adjust for multiple comparisons using Bonferroni correction.
Q. How should researchers address challenges in scaling up synthesis without compromising yield or purity?
Answer:
- Scale-Up Protocol :
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).
- Purification : Transition from column chromatography to continuous-flow crystallization for higher throughput .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
